molecular formula C21H23N3O5S B2513383 2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021075-72-8

2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2513383
CAS RN: 1021075-72-8
M. Wt: 429.49
InChI Key: SNFICLQCYIZCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as 'Compound X' and has been studied extensively for its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Benzenesulfonamide derivatives have been synthesized and studied for their cytotoxic activity against human cancer cell lines, including HCT-116, HeLa, and MCF-7. These compounds have shown to inhibit proliferation of cells by inducing apoptosis, as evidenced by increased apoptotic cells, caspase activity, and changes in cell morphology. The introduction of specific moieties, such as the naphthyl moiety, has been found to significantly contribute to the anticancer activity (Żołnowska et al., 2016).

Antimicrobial Activity

Some benzenesulfonamide derivatives have been synthesized and screened for their activity against Mycobacterium tuberculosis, showing promising results with certain compounds exhibiting high antimycobacterial activity. The structure-activity relationship (SAR) analysis indicated that specific substituents, such as the benzo[1,3]dioxol moiety, enhanced potency (Ghorab et al., 2017).

Enzyme Inhibition

Research on benzenesulfonamides incorporating 1,3,5-triazine motifs has shown moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity. These compounds were investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with diseases such as Alzheimer, Parkinson, and pigmentation disorders. Some compounds displayed inhibitory potency against these enzymes (Lolak et al., 2020).

properties

IUPAC Name

2,5-dimethoxy-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-28-17-9-11-19(29-2)20(15-17)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFICLQCYIZCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

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